ethyl 4-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Overview
Description
Ethyl 4-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by reacting o-phenylenediamine with formic acid or other aldehydes.
Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed via cyclization reactions, often involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.
Reduction: Reduction reactions can be employed to modify the functional groups on the benzimidazole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Ethyl 4-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to histamine receptors, while the piperidine and pyrrolidine rings enhance its binding affinity and selectivity . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Bilastine: A histamine H1 receptor antagonist with a similar benzimidazole structure.
Clemizole: Another benzimidazole derivative used as an antihistamine.
Omeprazole: A proton pump inhibitor containing a benzimidazole ring.
Uniqueness
Ethyl 4-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-2-33-25(32)17-7-9-18(10-8-17)29-22(30)15-21(24(29)31)28-13-11-16(12-14-28)23-26-19-5-3-4-6-20(19)27-23/h3-10,16,21H,2,11-15H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLLRSAJGDLNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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